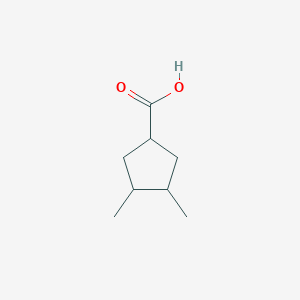
3,4-Dimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a derivative of cyclopentane, where two methyl groups are attached to the third and fourth carbon atoms, and a carboxylic acid group is attached to the first carbon atom. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. For instance, cyclopentanone can be reacted with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups. The resulting 3,4-dimethylcyclopentanone can then be oxidized using an oxidizing agent such as potassium permanganate to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the hydrogenation and oxidation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens using halogenation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3,4-Dimethylcyclopentanol.
Halogenation: this compound derivatives with halogen substituents.
Applications De Recherche Scientifique
3,4-Dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a model compound to study the behavior of cycloalkanes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The methyl groups can influence the compound’s hydrophobicity, impacting its solubility and interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane without any substituents.
Cyclopentanone: A cycloalkane with a ketone group.
Cyclopentane-1-carboxylic acid: A cycloalkane with a single carboxylic acid group.
Uniqueness
3,4-Dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its simpler counterparts.
Propriétés
Numéro CAS |
87621-21-4 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3,4-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-5-3-7(8(9)10)4-6(5)2/h5-7H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
AWUJWNFFCVYTTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


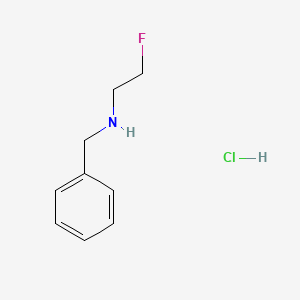
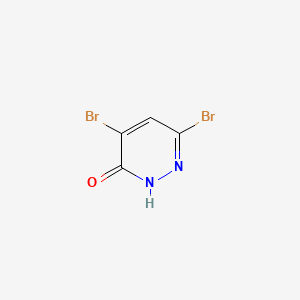
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
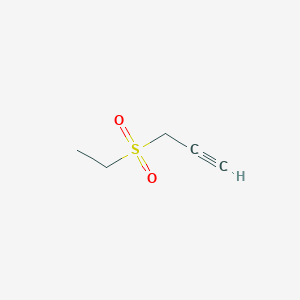

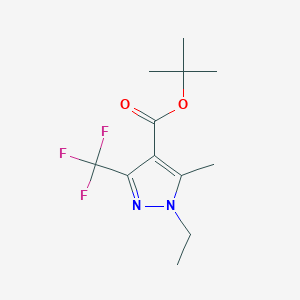
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
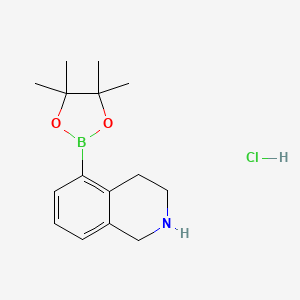

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

